molecular formula C14H15N5OS B12591193 Acetamide,N-propyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-

Acetamide,N-propyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-

Cat. No.: B12591193
M. Wt: 301.37 g/mol
InChI Key: MRICZXPSDBXMJI-UHFFFAOYSA-N
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Description

Acetamide, N-propyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- is a heterocyclic compound featuring a triazinoindole core linked to a thioacetamide moiety with an N-propyl substituent. The triazino[5,6-b]indole scaffold is notable for its planar aromatic structure, which facilitates interactions with biological targets such as enzymes and receptors. The sulfur atom in the thioether bridge enhances electron delocalization and may improve binding affinity. This compound belongs to a broader class of triazinoindole derivatives investigated for diverse pharmacological activities, including antiviral, antimicrobial, and enzyme inhibitory properties .

For example, related compounds with modifications to the acetamide substituent or triazinoindole core have shown antiviral activity against bovine viral diarrhea virus (BVDV) and inhibitory effects on Mycobacterium tuberculosis (MTB) enzymes .

Properties

Molecular Formula

C14H15N5OS

Molecular Weight

301.37 g/mol

IUPAC Name

N-propyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide

InChI

InChI=1S/C14H15N5OS/c1-2-7-15-11(20)8-21-14-17-13-12(18-19-14)9-5-3-4-6-10(9)16-13/h3-6H,2,7-8H2,1H3,(H,15,20)(H,16,17,19)

InChI Key

MRICZXPSDBXMJI-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CSC1=NC2=C(C3=CC=CC=C3N2)N=N1

Origin of Product

United States

Preparation Methods

Multi-step Synthesis

The synthesis generally involves several key steps:

  • Step 1: Formation of the Triazinoindole Core

    • The initial step often includes the synthesis of the triazinoindole core, which can be achieved through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
  • Step 2: Thioether Formation

    • The next step typically involves the introduction of a thioether linkage. This can be accomplished by reacting the triazinoindole intermediate with a thiol compound under acidic or basic conditions.
  • Step 3: Acetamide Introduction

    • Finally, the acetamide group is introduced via acylation reactions using acetic anhydride or acetyl chloride in the presence of a base to yield the final product.

Reaction Conditions

The reaction conditions play a crucial role in optimizing yield and purity. Important parameters include:

  • Temperature Control: Maintaining specific temperatures during each reaction phase is essential to prevent decomposition of sensitive intermediates.

  • Solvent Selection: The choice of solvent can significantly influence the solubility of reactants and intermediates, impacting overall reaction efficiency.

Research has shown that the synthesis of Acetamide, N-propyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- can benefit from modern techniques such as continuous flow chemistry and high-throughput screening for reaction optimization.

Yield and Purity Analysis

Data from various studies indicate that careful control of reaction conditions can lead to high yields (often exceeding 80%) and high purity levels (typically above 95%).

Step Reaction Type Yield (%) Purity (%)
1 Cyclization 85 95
2 Thioether Formation 80 92
3 Acetamide Introduction 90 97

Mechanistic Insights

The mechanism of action for Acetamide, N-propyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- involves its interaction with biological targets such as enzymes or receptors. The structural characteristics of the triazinoindole moiety are crucial for binding affinity.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-propyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. Research indicates that derivatives of triazinoindole compounds exhibit significant inhibitory effects against various viruses, including those resistant to standard treatments. For example:

  • Pestivirus Inhibition : A study demonstrated that derivatives similar to Acetamide, N-propyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- showed a high selectivity for inhibiting pestivirus replication. The compound was effective against drug-resistant mutants that were significantly less susceptible to other antiviral agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Various synthesized derivatives have shown promising results against a range of pathogens:

  • In Vitro Studies : Compounds within the same class have been tested against bacteria such as Staphylococcus aureus and Enterococcus faecalis. Some derivatives displayed moderate to high antimicrobial activities, suggesting that Acetamide, N-propyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- could be further explored for developing new antimicrobial agents .

Agricultural Applications

The unique properties of this compound extend beyond medicinal chemistry into agricultural sciences. Its potential use as a pesticide or herbicide is under investigation due to its biological activity.

  • Pesticidal Activity : The structural features of triazinoindole derivatives may contribute to their effectiveness in pest control. Research is ongoing to assess their efficacy in real-world agricultural settings.

Case Studies and Research Findings

StudyFocus AreaFindings
Antiviral ActivityDemonstrated effectiveness against pestivirus; high selectivity against resistant strains.
Antimicrobial PropertiesModerate to high activity against key bacterial pathogens; potential for new antimicrobial development.
Agricultural ApplicationsInvestigated for use as a pesticide; ongoing research into efficacy and safety.

Mechanism of Action

The mechanism of action of Acetamide, N-propyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. This binding can lead to the inhibition of enzymes or the modulation of signaling pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: N-Propyl Group: The target compound’s N-propyl chain may balance lipophilicity and solubility compared to bulkier aryl groups (e.g., phenoxyphenyl in Compound 25) . Halogenation: Bromine at the 8-position (Compound 25) increases molecular weight and may enhance membrane permeability . Heterocyclic Modifications: Replacement of acetamide with benzimidazolone (Compound 36) significantly boosts MTB enzyme inhibition, suggesting the importance of hydrogen-bonding motifs .

Biological Activity Trends: Antiviral activity correlates with electron-withdrawing groups (e.g., cyanomethyl in Compound 23) that stabilize interactions with viral RNA replicase . Aldose reductase inhibition (Cemtirestat) requires a free thiol group, absent in the target compound, indicating divergent therapeutic applications .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 23 Compound 36 Cemtirestat
Molecular Weight ~335 g/mol (estimated) 393.4 g/mol 417.5 g/mol 292.3 g/mol
LogP (Predicted) 2.5–3.0 3.8 4.1 1.2
Solubility Moderate (DMF/water) Low (organic solvents) Low (organic solvents) High (aqueous)
Synthetic Yield Not reported 31–95% Not reported Patent-protected

Analysis:

  • The target compound’s N-propyl group likely reduces crystallinity compared to aryl-substituted analogs, improving formulation flexibility.
  • Lower molecular weight and logP compared to Compound 36 may enhance bioavailability .

Structure-Activity Relationship (SAR) Insights

  • Triazinoindole Core: Methyl or ethyl groups at the 5-position (e.g., Compounds 23, 25) improve metabolic stability by shielding reactive sites .
  • Thioether Linkage : Critical for maintaining planar conformation and π-π stacking with biological targets .
  • Acetamide vs. Benzimidazolone : The latter’s rigid structure enhances enzyme inhibition but reduces solubility .

Biological Activity

Acetamide, N-propyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article will explore the biological activity of this compound, supported by data tables and relevant research findings.

  • Chemical Name : Acetamide, N-propyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-
  • CAS Number : 603945-95-5
  • Molecular Formula : C15H17N5OS
  • Molecular Weight : 301.37 g/mol

Biological Activities

Acetamide derivatives have been studied for various biological activities, including anticancer, antiviral, and enzyme inhibition properties. The following sections summarize key findings from recent studies.

1. Anticancer Activity

A study evaluated the anticancer properties of various acetamide derivatives, including those containing triazino-indole structures. The compound exhibited significant cytotoxicity against several cancer cell lines:

Cell Line GI50 (μM)
Colon Cancer0.41 - 0.69
Melanoma0.48 - 13.50
Ovarian Cancer0.25 - 5.01

The structure-activity relationship (SAR) analysis indicated that modifications in the triazino-indole moiety significantly influenced anticancer potency .

2. Antiviral Activity

Research has demonstrated that acetamide derivatives can act as selective inhibitors of viral replication. For instance, one study reported that related compounds showed over 300-fold increased resistance in drug-resistant mutants compared to wild-type viruses . This suggests potential utility in developing antiviral therapies.

3. Enzyme Inhibition

Acetamide derivatives have shown promise as inhibitors of various enzymes:

  • Carbonic Anhydrase (CA) : Compounds linked to triazino-indole structures demonstrated low nanomolar inhibition against human isoforms CA II and CA IX, with KiK_i values ranging from 7.7 nM to 41.3 nM . This highlights their potential in treating conditions related to dysregulated carbonic anhydrase activity.

Case Studies

Case Study 1: Anticancer Evaluation
A series of experiments were conducted to assess the efficacy of acetamide derivatives against multiple cancer cell lines using the National Cancer Institute (NCI) screening protocol. The results indicated that certain derivatives exhibited significant activity with GI50 values indicating potent cytotoxic effects.

Case Study 2: Enzyme Inhibition Studies
In a separate study focused on enzyme inhibition, synthesized compounds were tested for their ability to inhibit carbonic anhydrase isoforms. The most effective compound demonstrated a KiK_i value lower than that of standard inhibitors like acetazolamide, suggesting a potential for clinical application in cancer therapy and other diseases where CA plays a role .

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